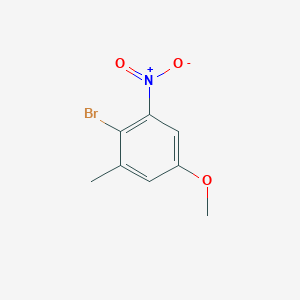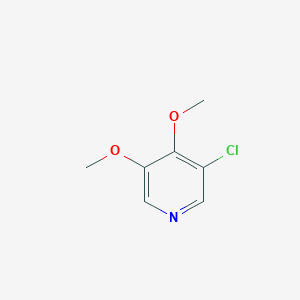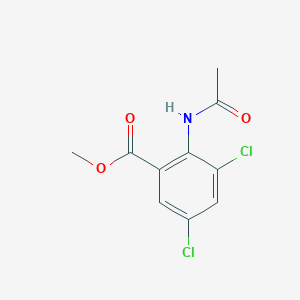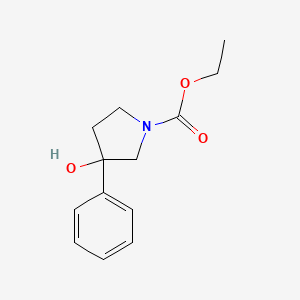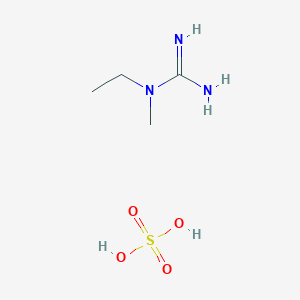
N-ethyl-N-methylguanidine; sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-methylguanidine; sulfuric acid is a compound that combines the guanidine derivative N-ethyl-N-methylguanidine with sulfuric acid. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methylguanidine typically involves the reaction of an amine with an activated guanidine precursor. Thiourea derivatives are commonly used as guanidylating agents in this process . For example, S-methylisothiourea can be used to efficiently introduce the guanidine functionality . The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation .
Industrial Production Methods
Industrial production methods for N-ethyl-N-methylguanidine; sulfuric acid may involve the immobilization of sulfuric acid on silica gel to facilitate the reaction . This method is considered green and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methylguanidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce N-ethyl-N-methylguanidine oxide, while reduction may yield N-ethyl-N-methylguanidine hydride .
Scientific Research Applications
N-ethyl-N-methylguanidine; sulfuric acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses.
Biology: Acts as a DNA minor groove binder and kinase inhibitor.
Medicine: Investigated for its potential as an α2-noradrenaline receptor antagonist.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-ethyl-N-methylguanidine involves its ability to form hydrogen bonds and interact with biological molecules. The guanidinium cation, formed at physiological pH, can interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases . This interaction can influence the conformation and function of these molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-tert-butylguanidine: Another guanidine derivative with similar properties.
N,N’-dimethylguanidine: A related compound with different substituents on the guanidine group.
Uniqueness
N-ethyl-N-methylguanidine is unique due to its specific substituents, which influence its chemical reactivity and biological activity. Its combination with sulfuric acid further enhances its versatility in various applications .
Properties
Molecular Formula |
C4H13N3O4S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
1-ethyl-1-methylguanidine;sulfuric acid |
InChI |
InChI=1S/C4H11N3.H2O4S/c1-3-7(2)4(5)6;1-5(2,3)4/h3H2,1-2H3,(H3,5,6);(H2,1,2,3,4) |
InChI Key |
XQINLUJNQVCERO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


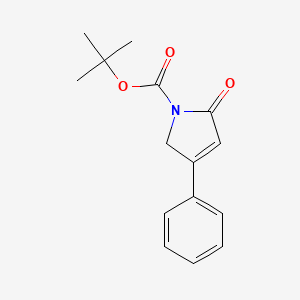


![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B11718830.png)
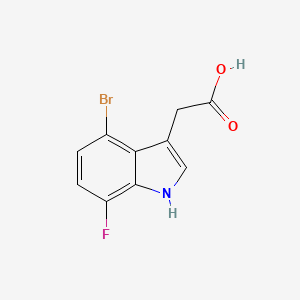
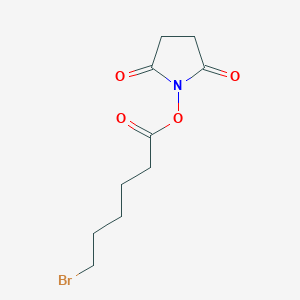

![(13R,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene](/img/structure/B11718852.png)
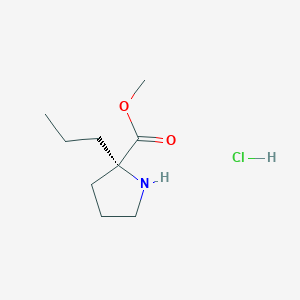
![Ethanone, 1-[1,4-dihydro-1-(phenylmethyl)-3-pyridinyl]-](/img/structure/B11718876.png)
